molecular formula C19H19N3O3S2 B12051623 3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide

3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12051623
M. Wt: 401.5 g/mol
InChI Key: HMXIYKMPASEGCZ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid hydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated benzothiazole derivatives

Scientific Research Applications

3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid
  • 3-(1,3-benzothiazol-2-ylsulfanyl)propanenitrile
  • 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzonitrile

Uniqueness

Compared to similar compounds, 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide is unique due to the presence of the hydrazide moiety and the 3,4-dimethoxyphenyl group. These functional groups enhance its biological activity and electronic properties, making it more versatile for various applications .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H19N3O3S2/c1-24-15-8-7-13(11-16(15)25-2)12-20-22-18(23)9-10-26-19-21-14-5-3-4-6-17(14)27-19/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b20-12+

InChI Key

HMXIYKMPASEGCZ-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.